(7a,17b)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol is a synthetic organic compound with significant relevance in medicinal chemistry, particularly as an intermediate in the synthesis of fulvestrant, a drug used to treat certain types of breast cancer. Its molecular formula is , and it has a molecular weight of approximately 477.527 g/mol. The compound features a steroid backbone characteristic of estrogens, with specific stereochemical configurations at the 7 and 17 positions, indicated by the notation "7a,17b" .
This compound is classified as a steroid derivative due to its structural similarities to estrogenic compounds. It is primarily sourced from chemical suppliers for research purposes and is not commonly found in natural products. The compound's unique brominated nonyl side chain enhances its properties and potential applications in pharmaceutical synthesis .
The synthesis of (7a,17b)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol typically involves several steps that include the introduction of the bromononyl group into the steroid framework. The general synthetic route can be summarized as follows:
While specific proprietary details of the synthesis may not be publicly available, various routes have been explored in literature to optimize yield and purity .
The primary chemical reaction involving (7a,17b)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol is its conversion into fulvestrant through further functionalization. This process likely involves:
These reactions are crucial for modifying the compound's properties to optimize its efficacy as a therapeutic agent .
The mechanism of action for (7a,17b)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol primarily relates to its role as an intermediate in fulvestrant synthesis. Fulvestrant acts as an estrogen receptor antagonist that binds to estrogen receptors in breast tissue:
This mechanism underscores its importance in breast cancer treatment strategies .
The physical properties of (7a,17b)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol include:
Chemical properties include:
These properties are critical for understanding how the compound behaves in various chemical environments .
While (7a,17b)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol itself is not used directly in clinical settings or scientific research as a standalone compound, it serves as an important intermediate in synthesizing fulvestrant. Research into this compound focuses on optimizing synthetic routes for drug development and exploring potential derivatives that could enhance therapeutic efficacy or reduce side effects .
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3